4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atomsTriazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound . The reaction conditions often involve refluxing the reaction mixture in ethanol with a few drops of sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by various substituents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a core structure for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is studied for its potential enzyme inhibition activities, making it a candidate for developing enzyme inhibitors.
Industrial Applications: It is used in the synthesis of various agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and signaling pathways .
Comparison with Similar Compounds
4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol can be compared with other triazole derivatives such as:
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit slightly different biological activities.
Other 1,2,4-Triazoles: Compounds like 4-phenyl-4H-[1,2,4]triazole-3-thiol share similar structures but differ in the substituents attached to the triazole ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its methoxy-phenyl group, which enhances its solubility and bioavailability, making it a valuable compound in drug design and development .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-8-5-3-2-4-7(8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAKHSMJURHRMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NNC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368642 |
Source
|
Record name | 4-(2-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24832578 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66297-54-9 |
Source
|
Record name | 4-(2-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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